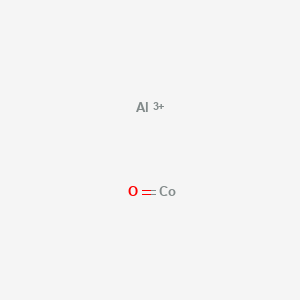
Aluminium(3+) oxocobalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium(3+) oxocobalt is a compound that combines aluminium and cobalt in a specific oxidation state. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, catalysis, and electronics. The combination of aluminium and cobalt can lead to materials with enhanced mechanical, thermal, and electrical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium(3+) oxocobalt can be synthesized through various methods, including co-precipitation, sol-gel processes, and hydrothermal synthesis. One common method involves the reaction of aluminium nitrate and cobalt nitrate in an aqueous solution, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and calcined to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale co-precipitation processes. The reactants are mixed in large reactors, and the precipitate is continuously filtered and washed. The final product is obtained through calcination at high temperatures to ensure the formation of the desired crystalline structure.
Chemical Reactions Analysis
Types of Reactions: Aluminium(3+) oxocobalt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide, this compound can undergo oxidation to form higher oxidation state compounds.
Reduction: Reducing agents like sodium borohydride can reduce this compound to lower oxidation state compounds.
Substitution: Substitution reactions can occur with ligands such as ammonia or phosphines, leading to the formation of new coordination complexes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides of aluminium and cobalt, while reduction reactions may produce metallic aluminium and cobalt.
Scientific Research Applications
Aluminium(3+) oxocobalt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound’s unique properties make it useful in the development of biosensors and imaging agents.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: this compound is used in the production of advanced materials with enhanced mechanical and thermal properties, such as coatings and composites.
Mechanism of Action
The mechanism by which aluminium(3+) oxocobalt exerts its effects involves interactions at the molecular level. The compound can act as a catalyst by providing active sites for chemical reactions. In biological systems, it may interact with cellular components, leading to changes in cellular processes. The specific pathways involved depend on the application and the environment in which the compound is used.
Comparison with Similar Compounds
- Aluminium(3+) oxide
- Cobalt(3+) oxide
- Aluminium-cobalt alloys
Comparison: Aluminium(3+) oxocobalt is unique due to the combination of aluminium and cobalt in a specific oxidation state, which imparts distinct properties not found in the individual oxides or alloys. For example, the compound may exhibit enhanced catalytic activity or improved thermal stability compared to aluminium(3+) oxide or cobalt(3+) oxide alone.
Properties
Molecular Formula |
AlCoO+3 |
|---|---|
Molecular Weight |
101.914 g/mol |
IUPAC Name |
aluminum;oxocobalt |
InChI |
InChI=1S/Al.Co.O/q+3;; |
InChI Key |
ZJUTYTJBRJUTBE-UHFFFAOYSA-N |
Canonical SMILES |
O=[Co].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















